molecular formula C13H15BrO3 B1293353 3'-Bromo-3-(1,3-dioxan-2-YL)propiophenone CAS No. 898785-68-7

3'-Bromo-3-(1,3-dioxan-2-YL)propiophenone

Cat. No. B1293353
M. Wt: 299.16 g/mol
InChI Key: NCLLIUUWESDHTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated organic compounds is a topic of interest in several papers. For instance, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes is developed using propargylic carboxylates containing halogenated alkynes as substrates, which demonstrates the utility of halogens in regioselective synthesis . Additionally, enzymatic strategies have been developed for the synthesis of enantioenriched bromo(het)aryloxy propan-2-amines, indicating the potential for biocatalysis in the synthesis of brominated compounds . The total synthesis of a naturally occurring dibrominated compound has been achieved starting from a brominated phenylmethanol, showcasing the stepwise approach to complex brominated structures .

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex, as indicated by the synthesis of 1,3,2-dioxaphosphorinane derivatives, where the bromo substituents and other functional groups adopt specific orientations in the crystal structure . This suggests that the molecular structure of 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone would also be influenced by the presence of the bromo group and the dioxane ring.

Chemical Reactions Analysis

Brominated compounds are versatile in chemical reactions. The diene products from the gold-catalyzed synthesis participate in Diels-Alder and cross-coupling reactions . Similarly, the bromophenols synthesized from benzoic acids are involved in various bioanalytical assays, indicating their reactivity . This implies that 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone could also participate in a range of chemical reactions due to the presence of the bromo group and the ketone functionality.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are diverse. For example, the antioxidant properties of diphenylmethane derivative bromophenols have been studied, showing effective antioxidant power . Additionally, novel bromophenols with acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase inhibitory actions have been synthesized, indicating the potential biological activities of brominated compounds . These studies suggest that 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone may also exhibit unique physical and chemical properties, such as antioxidant activity or enzyme inhibition.

Scientific Research Applications

  • Pharmaceutical Applications

    • Field : Pharmaceutical Sciences
    • Application : Derivatives of the compound could potentially have biological activities such as antiproliferative and antimicrobial activities .
    • Results : The outcomes of such applications could potentially be promising inhibitors of type 2 diabetes mellitus .
  • Synthesis of Cyclic Carbonates

    • Field : Organic Chemistry
    • Application : The compound could potentially be used in the synthesis of cyclic carbonates from homoallylic carbonic acid esters .
    • Results : The outcomes of such synthesis processes would likely be cyclic carbonic acid esters such as 1,3-dioxolan-2-ones and 1,3-dioxan-2-ones .
  • Synthesis of Ketone Adducts

    • Field : Organic Chemistry
    • Application : The compound could potentially be used in the synthesis of ketone adducts .
    • Results : The outcomes of such synthesis processes would likely be ketone adducts .
  • Material Sciences

    • Field : Material Sciences
    • Application : Carbonic acid esters, such as 1,3-dioxan-2-ones, play a critical role in numerous scientific disciplines such as material sciences .
    • Results : The outcomes of such applications could potentially be polycarbonates .
  • Natural Product Research

    • Field : Natural Product Research

properties

IUPAC Name

1-(3-bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c14-11-4-1-3-10(9-11)12(15)5-6-13-16-7-2-8-17-13/h1,3-4,9,13H,2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLLIUUWESDHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645910
Record name 1-(3-Bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-3-(1,3-dioxan-2-YL)propiophenone

CAS RN

898785-68-7
Record name 1-(3-Bromophenyl)-3-(1,3-dioxan-2-yl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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